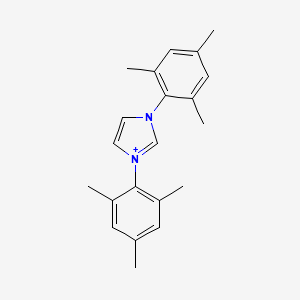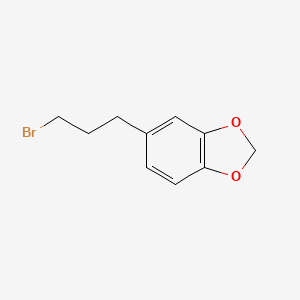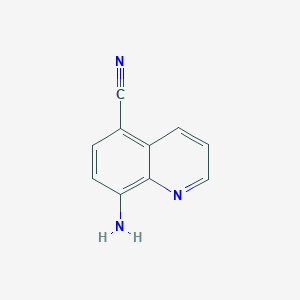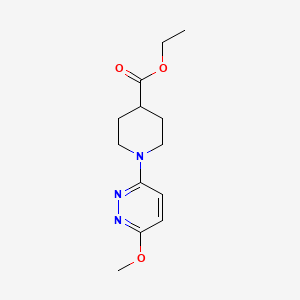
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridazine ring, a piperidine ring attached to the 4th position, and an ethyl ester group at the carboxylic acid position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(6-Hydroxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester.
Reduction: Formation of 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methoxy-pyridazin-3-yl)-propynoic acid methyl ester
- 3-(6-Methoxy-pyridazin-3-yl)-acrylic acid methyl ester
Uniqueness
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazine derivatives and contributes to its specific applications and mechanism of action.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
LIHIAILBUBHRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B8667753.png)
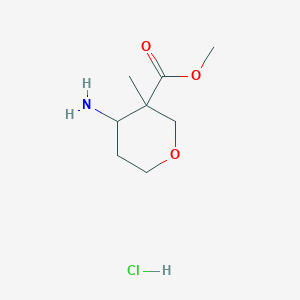
![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)
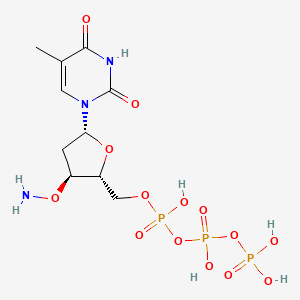
![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)
![2-[(Tert-butylperoxy)carbonyl]benzoic acid](/img/structure/B8667797.png)
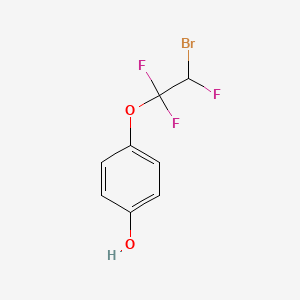
![3-(4-Ethyl-benzenesulfonyl)-4H-thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8667809.png)
![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)
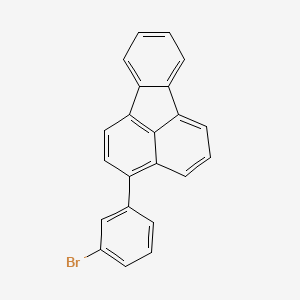
![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
